![molecular formula C21H27N3O4S2 B2849168 N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034400-20-7](/img/structure/B2849168.png)
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves the inhibition of CK2, which is overexpressed in many types of cancer. CK2 promotes cell survival and proliferation by phosphorylating a variety of target proteins, including p53, Akt, and NF-κB. By inhibiting CK2, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and multiple sclerosis. N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can also enhance the survival and differentiation of neural stem cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is its specificity for CK2, which reduces the potential for off-target effects. However, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has relatively low potency compared to other kinase inhibitors, which may limit its efficacy in certain contexts. In addition, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Future research on N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide could focus on improving its potency and solubility, as well as investigating its potential applications in other diseases beyond cancer and inflammation. In addition, combination therapies involving N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide and other anticancer drugs could be explored to enhance efficacy and reduce toxicity. Finally, the development of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide analogues with improved pharmacokinetic properties could lead to the development of more effective CK2 inhibitors with potential therapeutic applications.
合成法
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves several steps, including the coupling of 4-(morpholinosulfonyl)benzoic acid with 4-cyclohexylthiazol-2-ylmethanamine, followed by the addition of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected to yield N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide.
科学的研究の応用
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
特性
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-21(22-14-20-23-19(15-29-20)16-4-2-1-3-5-16)17-6-8-18(9-7-17)30(26,27)24-10-12-28-13-11-24/h6-9,15-16H,1-5,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCBHXMGVHBJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。